molecular formula C20H20BrN3O5 B2463921 Methyl 4-{4-[2-(4-bromophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate CAS No. 478246-67-2

Methyl 4-{4-[2-(4-bromophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate

Cat. No. B2463921
M. Wt: 462.3
InChI Key: NCNXNJBTJBYDRE-UHFFFAOYSA-N
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Description

Methyl 4-{4-[2-(4-bromophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential use in medicinal chemistry. This compound is commonly referred to as MBOPP and has been synthesized using various methods. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MBOPP are discussed in

Scientific Research Applications

Antiviral and Antimicrobial Activities

Methyl 4-{4-[2-(4-bromophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate and its derivatives demonstrate significant biological interest, particularly in antiviral and antimicrobial activities. Compounds related to this chemical structure have shown promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity, making them valuable in pharmaceutical research and development (Reddy et al., 2013).

Stability Under Stress Conditions

The stability of related compounds under various stress conditions has been a focus of research. Studies indicate that these compounds are generally stable to UV radiation, elevated temperatures, and the action of oxidants. However, they exhibit instability towards hydrolysis in alkaline environments. This information is crucial for the development of pharmaceutical substances, ensuring their stability under different environmental factors (Gendugov et al., 2021).

Synthesis and Pharmacological Effects

Research into the synthesis and pharmacological effects of similar compounds has led to the development of optically active derivatives with high optical purities. These studies are instrumental in understanding the pharmacological properties of these compounds, such as their antihypertensive effects on spontaneously hypertensive rats and their binding activities to specific receptors (Ashimori et al., 1991).

Spectroscopic Characterization and Computational Studies

The spectroscopic characterization and computational studies of related compounds provide insights into their structural and electronic properties. These studies, including FTIR, NMR, and XRD analyses, contribute to a deeper understanding of the molecular structure, aiding in the design of new pharmaceuticals (Diwaker et al., 2015).

properties

IUPAC Name

methyl 4-[4-[2-(4-bromophenyl)-2-oxoethyl]piperazin-1-yl]-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O5/c1-29-20(26)15-4-7-17(18(12-15)24(27)28)23-10-8-22(9-11-23)13-19(25)14-2-5-16(21)6-3-14/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNXNJBTJBYDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC(=O)C3=CC=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{4-[2-(4-bromophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate

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